Triphenylbismuth Difluoride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

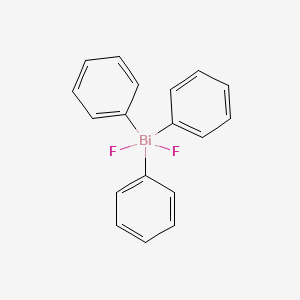

Structure

2D Structure

特性

IUPAC Name |

difluoro(triphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BiF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404412 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023-48-5 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylbismuth Difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Triphenylbismuth Difluoride

Reaction with Lewis Acids in Acetonitrile

The generation of the [Ph₃Bi(NCCH₃)₂]²⁺ cation is accomplished through the reaction of triphenylbismuth (B1683265) difluoride with a strong Lewis acid in acetonitrile as the solvent. Research has demonstrated that the use of highly reactive Lewis acidic phosphoranes can facilitate the abstraction of both fluoride (B91410) ions from the triphenylbismuth difluoride molecule researchgate.net. In the presence of acetonitrile, the resulting highly electrophilic [Ph₃Bi]³⁺ species is then solvated by two acetonitrile molecules, leading to the formation of the stable dicationic complex.

The reaction can be represented as follows:

Ph₃BiF₂ + 2 Lewis Acid + 2 NCCH₃ → [Ph₃Bi(NCCH₃)₂]²⁺ + 2 [Lewis Acid-F]⁻

Reaction of Triphenylbismuth Dichloride with Sodium Fluoride

Structural and Spectroscopic Characterization

The formation of the [Ph₃Bi(NCCH₃)₂]²⁺ cation can be confirmed through various analytical techniques. Single-crystal X-ray diffraction would provide definitive structural information, revealing the coordination geometry around the bismuth center and the bond lengths and angles of the coordinated acetonitrile ligands. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would also be crucial in characterizing the complex in solution and in the solid state.

The following table summarizes the key reactants and products in the formation of the [Ph₃Bi(NCCH₃)₂]²⁺ cation:

| Reactant/Product | Chemical Formula | Role in the Reaction |

| This compound | Ph₃BiF₂ | Starting organobismuth(V) compound |

| Lewis Acid | e.g., (C₆F₅)₃PF₂ | Fluoride abstracting agent |

| Acetonitrile | NCCH₃ | Solvent and coordinating ligand |

| [Ph₃Bi(NCCH₃)₂]²⁺ Cation | [Ph₃Bi(NCCH₃)₂]²⁺ | Dicationic organobismuth product |

| Lewis Acid-Fluoride Adduct | [Lewis Acid-F]⁻ | Byproduct of fluoride abstraction |

Reactivity and Reaction Mechanisms of Triphenylbismuth Difluoride

Catalytic Reactions

Triphenylbismuth (B1683265) difluoride serves as an effective arylating agent in palladium-catalyzed cross-coupling reactions with hypervalent iodonium salts. This transformation provides a valuable method for the formation of biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science. The reaction proceeds efficiently under mild conditions, typically at room temperature, utilizing a palladium catalyst to couple the phenyl group from the bismuth reagent with an aryl group from the iodonium salt. researchgate.net

The general scheme for this cross-coupling reaction involves the reaction of an aryl(phenyl)iodonium salt with triphenylbismuth difluoride in the presence of a palladium catalyst, leading to the formation of a new biaryl product, along with other byproducts. For instance, the reaction of p-methoxyphenyl(phenyl)iodonium triflate with this compound, catalyzed by palladium chloride, yields p-methoxybiphenyl in high yield. researchgate.net A proposed mechanism for this catalytic cycle suggests the initial oxidative addition of the palladium(0) catalyst to the hypervalent iodonium salt. This is followed by a transmetalation step with the organobismuth(V) compound and subsequent reductive elimination to afford the final cross-coupled product. researchgate.net

A summary of the palladium-catalyzed cross-coupling of various hypervalent iodonium salts with triphenylbismuth(V) difluoride is presented below.

| Entry | Iodonium Salt | Organobismuth(V) Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-Methoxyphenyl(phenyl)iodonium triflate | This compound | p-Methoxybiphenyl | 89 |

| 2 | p-Methylphenyl(phenyl)iodonium triflate | This compound | p-Methylbiphenyl | 85 |

| 3 | p-Chlorophenyl(phenyl)iodonium triflate | This compound | p-Chlorobiphenyl | 83 |

A systematic evaluation of various palladium catalysts has revealed that palladium chloride (PdCl2) is the optimal choice for the cross-coupling of this compound with hypervalent iodonium salts. researchgate.net Other palladium sources, including palladium acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), were also tested but resulted in lower yields of the cross-coupled product compared to palladium chloride. researchgate.net The superior performance of PdCl2 suggests that it efficiently generates the active Pd(0) species required for the catalytic cycle under the reaction conditions. A catalyst loading of 5 mol% is typically sufficient to achieve high conversion rates. researchgate.net

Palladium-Catalyzed Cross-Coupling with Hypervalent Iodonium Salts

Reactions Involving Cationic Bismuth Species

The generation of cationic bismuth species from this compound is a key aspect of its reactivity, enabling a range of synthetic transformations. These reactions typically involve the enhancement of the electrophilicity of the bismuth center, leading to the formation of highly reactive intermediates such as bismuthonium salts and ylides.

Lewis acids play a crucial role in activating this compound, thereby increasing the electrophilicity of the bismuth atom. This enhancement facilitates the formation of cationic bismuth species, which can then react with various nucleophiles. The interaction of a Lewis acid with one of the fluoride (B91410) ligands makes the bismuth center more susceptible to nucleophilic attack or anion exchange.

A prominent example is the use of boron trifluoride diethyl etherate (BF₃·OEt₂). In the presence of BF₃·OEt₂, this compound reacts with organosilicon or organostannane compounds to generate bismuthonium salts. researchgate.netoup.com For instance, the reaction with alkynyldiisopropoxyboranes is facilitated by BF₃·OEt₂, leading to the formation of alkynyltriphenylbismuthonium tetrafluoroborates. researchgate.net Similarly, treatment of this compound with silyl enol ethers in the presence of Lewis acids like BF₃·OEt₂ or trimethylsilyl trifluoromethanesulfonate yields (2-oxoalkyl)triarylbismuthonium salts. researchgate.net

The general mechanism involves the coordination of the Lewis acid to a fluoride atom, which polarizes the Bi-F bond and facilitates the departure of the fluoride ion as part of a complex anion (e.g., [BF₄]⁻). This process generates a transient or stable cationic bismuth species, [Ph₃BiF]⁺, which is highly electrophilic and readily reacts with the nucleophilic partner.

Table 1: Role of Lewis Acids in Activating this compound

| Lewis Acid | Reactant | Product Type | Reference |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Alkynyldiisopropoxyboranes | Alkynyltriphenylbismuthonium salts | researchgate.net |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Silyl enol ethers | (2-Oxoalkyl)triarylbismuthonium salts | researchgate.net |

| Trimethylsilyl trifluoromethanesulfonate | Silyl enol ethers | (2-Oxoalkyl)triarylbismuthonium salts | researchgate.net |

Bismuthonium ylides are neutral, dipolar compounds containing a carbanion adjacent to a positively charged bismuth atom. These reactive intermediates can be generated from triphenylbismuth(V) compounds, including the difluoride, typically through a deprotonation step of a corresponding bismuthonium salt. While direct synthesis from this compound is less common than from the dichloride or oxide, the underlying principles of forming a bismuthonium salt precursor are applicable. rsc.org

The formation process generally involves reacting a triphenylbismuth(V) species with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound, in the presence of a base. researchgate.netrsc.org The resulting ylides, particularly those stabilized by adjacent carbonyl groups, can be isolated, though many are generated in situ for subsequent reactions.

Bismuthonium ylides are reactive towards a variety of electrophiles, most notably aldehydes and ketones. In a reaction analogous to the Wittig reaction, bismuthonium ylides can react with aldehydes to produce alkenes, although the formation of epoxides is also a common outcome, especially with sulfur ylides. wikipedia.org The reaction with aldehydes can be complex, sometimes yielding cyclopropane derivatives in addition to or instead of the expected olefinated products. For instance, triphenylbismuthonio-4,4-dimethyl-2,6-dioxocyclohexane-1-ide reacts with aldehydes to produce dihydrofuran derivatives and tetraacylcyclopropanes, depending on the reaction conditions and the aldehyde used. Unlike their phosphorus and arsenic counterparts, some stabilized bismuthonium ylides react readily with aldehydes but are inert towards ketones. researchgate.net

A direct method to generate stable cationic bismuth species from this compound is through fluoride ion abstraction. This process involves treating the difluoride with a strong fluoride acceptor, which acts as a Lewis acid. A particularly effective reagent for this purpose is sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArꜰ). nih.gov

The reaction of this compound with NaBArꜰ leads to the abstraction of a fluoride ion, generating a cationic fluorotriphenylbismuthonium species, [Ph₃BiF]⁺, with the non-coordinating BArꜰ⁻ as the counteranion. nih.gov The coordination chemistry of the resulting cationic bismuth species in the solid state is highly dependent on the steric bulk of the aryl substituents on the bismuth atom. nih.gov

For this compound itself, where the phenyl groups are relatively unencumbered, fluoride abstraction leads to the formation of a polymeric structure in the solid state, featuring three bismuth centers in the repeating monomeric unit. nih.gov These units are linked by bridging fluoride ions. However, when aryl groups with bulky substituents in the ortho positions (e.g., mesityl groups) are used, the steric hindrance prevents the formation of these polymeric chains, allowing for the isolation of unique mononuclear fluorotriarylbismuthonium cations. nih.gov Similarly, substituents in the meta-positions can lead to the formation of dinuclear complexes. nih.gov

X-ray crystallographic studies of these cationic salts have provided detailed insights into their structures. For example, in dinuclear and trinuclear complexes, the bismuth centers are held together by bridging fluoride ligands (μ-F). nih.gov The geometry around the bismuth(V) center in these cationic species is typically a distorted trigonal bipyramidal or tetrahedral, depending on the coordination number. nih.govrsc.org

Thermal Behavior and Decomposition Pathways

The thermal stability of this compound is a critical factor in its handling and reactivity. While generally more stable than its dichloride or dibromide counterparts, it is susceptible to decomposition at elevated temperatures.

Studies on the thermal decomposition of triphenylbismuth (TPB) on silicon (001) surfaces offer a well-documented model for the decomposition pathways that are likely relevant to this compound. nih.govnih.gov In these experiments, the cleavage of the bismuth-phenyl bond is a key step in the decomposition process.

Upon heating, the TPB molecule, which adsorbs onto the silicon surface, undergoes a series of transformations. Annealing the surface to approximately 140 °C leads to the complete detachment of the phenyl groups from the bismuth atom. nih.gov This temperature is notably below the melting point of this compound, suggesting that the Bi-C bond scission is a relatively low-energy process. The detached phenyl groups can then further react on the surface.

At higher temperatures, around 360 °C, the now-free bismuth atoms begin to migrate into the subsurface of the silicon. nih.gov This process of phenyl detachment followed by bismuth migration is a characteristic thermal decomposition pathway for organobismuth compounds. The migratory aptitude of a phenyl group is generally high in various organometallic rearrangements, which is consistent with its detachment during thermal decomposition. nih.govnih.govstackexchange.com

While these studies were conducted on a silicon surface, the fundamental steps of Bi-Ph bond cleavage are expected to be a primary decomposition pathway for bulk this compound as well. The decomposition of the bulk material would likely lead to the formation of bismuth fluorides and various organic products derived from the phenyl radicals, such as biphenyl.

Table 2: Thermal Decomposition Stages of Triphenylbismuth on a Si(001) Surface

| Temperature Range | Observed Process | Reference |

| Room Temperature | Adsorption of TPB with partial dissociation and formation of Bi-Si and C-Si bonds | nih.gov |

| ~140 °C | Complete detachment of phenyl groups from the bismuth atom | nih.gov |

| ~360 °C | Migration of bismuth atoms into the subsurface | nih.gov |

| > 580 °C | Formation of silicon carbide from the decomposition of carbon fragments | nih.gov |

Formation of Silicon Carbide from Carbon Fragments

Information regarding the formation of silicon carbide from carbon fragments specifically involving the chemical compound this compound is not available in the provided search results.

Extensive searches for the reaction of this compound with carbon fragments to produce silicon carbide did not yield any relevant research findings or data. The available literature does not appear to document this specific transformation.

However, a related process has been described for a similar, yet distinct, compound, triphenylbismuth (TPB). Research on the adsorption and thermal decomposition of triphenylbismuth on a silicon (001) surface indicates that at elevated temperatures, the phenyl groups detach from the bismuth atom. ucl.ac.uk The subsequent thermal decomposition of these carbon fragments on the silicon surface leads to the formation of silicon carbide. ucl.ac.uk This process is part of a method for the controlled introduction of bismuth into the near-surface of silicon. ucl.ac.uk

It is important to emphasize that this documented formation of silicon carbide originates from triphenylbismuth, and no analogous reaction involving this compound has been found in the search results. Therefore, no detailed research findings, reaction mechanisms, or data tables for the reaction of this compound in the formation of silicon carbide can be provided.

Catalytic Applications and Mechanistic Insights

Triphenylbismuth (B1683265) Difluoride as a Catalyst in Organic Synthesis

As a catalyst, triphenylbismuth difluoride is recognized for its ability to promote a range of organic reactions, contributing to the synthesis of complex molecules. chemimpex.com Its unique structure, featuring a bismuth center coordinated to three phenyl groups and two fluorine atoms, imparts both stability and reactivity, making it an excellent candidate for catalytic applications. chemimpex.com Organobismuth compounds, in general, serve as catalysts and reagents in numerous reactions that result in the formation of new chemical bonds. researchgate.net

This compound is utilized in chemical research to enhance the rates and selectivity of various organic reactions. chemimpex.com This catalytic activity is crucial for the efficient synthesis of complex organic molecules. chemimpex.com By providing alternative reaction pathways with lower activation energies, it allows for transformations that might otherwise be slow or produce undesirable side products.

Organobismuth compounds, including pentavalent species like this compound, are instrumental as catalysts and reagents for the formation of a variety of covalent bonds. researchgate.net Research has demonstrated their utility in forging carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-selenium (C-Se) bonds. researchgate.net

A specific example of C-C bond formation involves the phenylation of terminal acetylenes using this compound in the presence of a copper(I) chloride catalyst, which yields phenyl-substituted acetylenes. researchgate.net Stoichiometric studies by Barton have shown that the thermal decomposition of Ar₃BiX₂ compounds can create a wide array of Ar–X bonds, including Ar–C, Ar–N, Ar–S, and Ar–O. mpg.de

Table 1: Selected Catalytic Bond Formation Reactions Involving Organobismuth Compounds

| Bond Type Formed | Reactants | Bismuth Species | Notes |

| C-C | Terminal Acetylenes | Ph₃BiF₂ / CuCl | Phenylation of acetylenes. researchgate.net |

| C-O | Arylboronic acids, Triflate/Nonaflate salts | Bi(III)/Bi(V) catalyst | Oxidative coupling to form aryl triflates/nonaflates. nih.gov |

| C-F | Aryl boronic esters | Bi(III)/Bi(V) catalyst | Oxidative fluorination to form fluoroarenes. nih.govacs.org |

Bi(III)/Bi(V) Redox Catalysis

A significant area of bismuth catalysis involves the Bi(III)/Bi(V) redox couple. mpg.deacs.org This platform mimics the elementary steps of transition metal catalysis, such as transmetalation, oxidative addition, and reductive elimination, to forge new bonds. mpg.de A rationally designed ligand scaffold around the bismuth center has been crucial in developing a robust catalytic system that can cycle between the Bi(III) and Bi(V) oxidation states. mpg.de

The foundation for Bi(III)/Bi(V) redox catalysis was laid by earlier stoichiometric applications of organobismuth(V) compounds. In seminal work, it was demonstrated that compounds with the general structure Ar₃BiX₂ could undergo reductive elimination or ligand coupling upon thermal decomposition to form various Ar-X bonds. mpg.de For instance, the stoichiometric oxidation of an α-glycol by triphenylbismuth carbonate, which proceeds through a presumed Bi(V) intermediate, results in oxidative cleavage to form benzaldehyde. acs.org These studies established the potential of the Bi(III)/Bi(V) couple for synthetic transformations, although the need for stoichiometric amounts of bismuth was a limitation. mpg.de

Modern advancements have unlocked a catalytic cycle based on the Bi(III)/Bi(V) redox couple for challenging transformations like the synthesis of fluoroarenes and aryl sulfonates. mpg.de

Fluoroarenes: A catalytic method for the fluorination of aryl boronic esters has been developed. nih.govacs.org The proposed mechanism involves the transmetalation of an aryl group from the boronic ester to a Bi(III) catalyst. nih.govacs.org This is followed by oxidation to a Bi(V) species, which then undergoes reductive elimination to form the C-F bond of the fluoroarene and regenerate the Bi(III) catalyst. nih.govacs.org The formation of the C(sp²)–F bond from high-valent organobismuth(V) fluorides has been the subject of detailed mechanistic investigations. nih.gov

Aryl Triflates and Nonaflates: An unprecedented oxidative coupling of arylboronic acids with triflate (OTf) and nonaflate (ONf) salts has been achieved using bismuth redox catalysis. nih.gov A highly electron-withdrawing diarylsulfone ligand was key to enabling the catalytic process, which proceeds under mild conditions. nih.gov Mechanistic studies suggest that the C(sp²)–O bond formation occurs very rapidly from a Bi(V) intermediate. nih.gov

Table 2: Bismuth-Catalyzed Synthesis of Fluoroarenes and Aryl Nonaflates

| Product Type | Substrates | Catalyst System | Key Finding |

| Fluoroarenes | Aryl boronic esters, NaF, Oxidant | Bi catalyst with sulfoximine ligand | Catalytic cycle proceeds via transmetalation, oxidation to Bi(V), and C-F reductive elimination. nih.gov |

| Aryl Nonaflates | Arylboronic acids, KONf | Bismine nonaflate catalyst | The protocol accommodates various functional groups and ortho-substituents, providing excellent yields. nih.gov |

Lewis Acid Catalysis

Alongside redox catalysis, Lewis acid catalysis is an extensively studied and long-standing platform in bismuth chemistry. mpg.deacs.orgnih.gov In this mode of action, the bismuth catalyst activates substrates without undergoing changes in its oxidation state or participating in organometallic elementary steps like transmetalation. mpg.deacs.orgnih.gov The effectiveness of Bi(III) compounds as Lewis acids is attributed to their low cost, low toxicity, and multifunctional nature.

The development of cationic organobismuth compounds has been a focus of research to enhance Lewis acidity. nih.gov For example, fluoride (B91410) abstraction from parent triaryl Bi(V) difluorides, such as this compound, can generate highly reactive cationic fluorotriarylbismuthonium salts. nih.gov These cationic species are potent Lewis acids, and their structural characterization provides a roadmap for the design of new catalysts for reactions like C-F bond formation. nih.gov The high Lewis acidity of Bi(III) centers bearing electron-withdrawing groups has also been noted. nih.gov

Catalytic Activity of Related Organobismuth Compounds

While this compound itself is a subject of study, a broader investigation into related organobismuth compounds reveals a wider scope of catalytic applications.

This compound has demonstrated significant inhibitory activity against jack bean urease, a nickel-containing metalloenzyme. researchgate.netjst.go.jp In a study comparing various organobismuth(V) dihalides and organobismuth(III) compounds, this compound was identified as one of the most potent inhibitors. researchgate.netresearchgate.net The inhibitory effect of these compounds is not solely governed by the Lewis acidity at the bismuth center. researchgate.netresearchgate.net The activity of this compound was found to be comparable to that of tris(4-fluorophenyl)bismuth dichloride. researchgate.net This line of research suggests that organobismuth compounds could be therapeutic targets for addressing infections related to urease-producing bacteria like Helicobacter pylori. researchgate.net

Table 1: Inhibitory Activity of Selected Organobismuth Compounds Against Jack Bean Urease

| Compound | Rate Constant (k) s⁻¹ |

| This compound | 1.58 x 10⁻³ |

| Tris(4-fluorophenyl)bismuth dichloride | 1.58 x 10⁻³ |

Data sourced from Murafuji et al., 2006, as cited in research literature. researchgate.netresearchgate.net

Certain cationic organobismuth compounds have been identified as effective catalysts for the reduction of amides to amines using hydrosilanes as the hydride source. researchgate.netnih.gov Specifically, a cationic azabismocine, which is a type of cyclic organobismuth compound, facilitates this transformation under mild conditions and with low catalyst loadings. researchgate.netresearchgate.net This catalytic system is functional for producing both secondary and tertiary aryl- and alkylamines and demonstrates tolerance for various functional groups, including esters, nitriles, and alkenes. researchgate.netnih.gov Kinetic studies suggest a reaction mechanism that involves product inhibition. researchgate.netnih.gov

The catalytic utility of organobismuth compounds extends to the synthesis of cyclopropanes, a valuable structural motif in organic chemistry. nih.gov A Bi-CF₃ azabismocine has been used as a catalyst for the efficient synthesis of difluorocyclopropanes. researchgate.net Furthermore, a novel photocatalytic method employing a low-valent Bi(I) pincer complex has been developed for the cyclopropanation of olefins using diiodomethane under blue LED irradiation. nih.gov This process operates through a unique radical-based mechanism involving a Bi(I)/Bi(II)/Bi(III) redox cycle, which is uncommon for main-group elements. The proposed mechanism includes steps such as the oxidative addition of the Bi(I) complex to CH₂I₂, light-induced homolysis of the resulting Bi(III)–CH₂I bond, and subsequent ring-closing. nih.gov

Advanced Research Topics and Future Directions

Exploration of New Bi(V) Derivatives and Ligand Scaffolds

The pentavalent state of bismuth in triphenylbismuth (B1683265) difluoride is a key feature that researchers are leveraging to develop new derivatives with tailored properties. By modifying the ligands attached to the bismuth center, scientists can fine-tune the compound's reactivity, stability, and potential applications.

Triphenylbismuth difluoride is a key starting material for the synthesis of unsymmetrically substituted tetraarylbismuthonium salts, which are compounds where the bismuth atom is bonded to four different aryl groups. acs.orgfigshare.com These salts are of interest for their unique stereochemical properties and potential applications in catalysis and organic synthesis. Two primary methods have been developed for this purpose, utilizing triarylbismuth difluorides like this compound as precursors. acs.orgfigshare.com

The "tin method" involves the reaction of a triarylbismuth difluoride with an aryltri-n-butylstannane in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). acs.orgfigshare.com The reaction requires heating to achieve efficient transfer of the aryl group from the tin reagent to the bismuth center. acs.org The "boron method" offers a milder alternative, reacting the triarylbismuth difluoride with an arylboronic acid, again in the presence of BF₃·OEt₂, to afford the desired tetraarylbismuthonium salt in high yields at room temperature. figshare.com

| Synthesis Method | Key Reagents | Reaction Conditions | Typical Yield |

| Tin Method | Triarylbismuth difluoride, Aryltri-n-butylstannane, Lewis Acid (e.g., BF₃·OEt₂) | Boiling Dichloromethane, 17-42 h | 44-85% acs.orgfigshare.com |

| Boron Method | Triarylbismuth difluoride, Arylboronic acid, Lewis Acid (e.g., BF₃·OEt₂) | Room Temperature | 55-99% figshare.com |

An essential component in these reactions is the addition of trimethylsilyl cyanide (Me₃SiCN), which has been found to be crucial for obtaining high-purity onium salts. acs.org X-ray diffraction analysis of the resulting bismuthonium salts reveals a distorted tetrahedral geometry at the bismuth center. acs.orgfigshare.com

Research into Bi(V) derivatives also includes the synthesis of triphenylbismuth(V) complexes with various carboxylic acids, leading to compounds of the general formula Ph₃Bi(O₂CR)₂. acs.orgdatapdf.com A facile, one-pot synthesis method has been developed that avoids the use of halogen oxidants. This procedure involves reacting triphenylbismuth with hydrogen peroxide and an excess of a carboxylic acid in wet 2-propanol. acs.orgdatapdf.comresearchgate.netfigshare.com The resulting triphenylbismuth(V) bis(carboxylate) products crystallize directly from the solution as pure compounds. acs.orgdatapdf.com

These complexes consistently adopt a trans-axial trigonal-bipyramidal geometry, with the three phenyl groups occupying the equatorial positions and the two carboxylate ligands in the axial positions. acs.orgdatapdf.com However, the coordination of the carboxylate ligand to the bismuth center can vary significantly, ranging from a simple monodentate (η¹) interaction to a more complex bidentate chelating bonding mode. acs.orgdatapdf.comresearchgate.net This variability in coordination is influenced by the nature of the carboxylic acid used. datapdf.com

| Carboxylic Acid (RCOOH) | Resulting Complex Formula |

| 5-Bromo-2-hydroxybenzoic acid | Ph₃Bi(O₂C-C₆H₃-2-OH-5-Br)₂ acs.org |

| 2-Hydroxybenzoic acid (Salicylic acid) | Ph₃Bi(O₂C-C₆H₄-2-OH)₂ acs.org |

| 2,6-Dihydroxybenzoic acid | Ph₃Bi(O₂C-C₆H₃-2,6-(OH)₂)₂ acs.org |

| Benzoic acid | Ph₃Bi(O₂CPh)₂ acs.org |

| Acetic acid | Ph₃Bi(O₂CMe)₂ acs.org |

Controlled Doping and Material Science Applications

This compound's unique electronic properties and its role as a stable source of bismuth make it a compound of significant interest in material science. chemimpex.com It serves as a valuable precursor for creating advanced materials, including semiconductors and polymers, where precise control over composition and properties is essential. chemimpex.comamericanelements.com

Thin films of bismuth-based materials are crucial for various electronic and optoelectronic devices. Organometallic compounds like triphenylbismuth and its derivatives are used as precursors in deposition techniques such as Atomic Layer Deposition (ALD) to create these films with high precision. americanelements.comecnu.edu.cn

ALD is a process that builds films one atomic layer at a time, offering exceptional control over thickness and uniformity. semanticscholar.org In a typical ALD process for bismuth oxide, a precursor like triphenylbismuth is introduced into a reaction chamber, followed by a pulse of an oxidant such as ozone. ecnu.edu.cn This sequential process allows for the self-limiting growth of a bismuth oxide thin film. ecnu.edu.cn Research has shown that using triphenylbismuth and ozone, a stable ALD window can be achieved between 250 °C and 320 °C, resulting in a growth rate of approximately 0.23 Å per cycle. ecnu.edu.cn

| Deposition Technique | Precursor | Oxidant | Deposition Temperature | Film Growth Rate |

| Atomic Layer Deposition (ALD) | Triphenylbismuth | Ozone | 250-320 °C | ~0.23 Å/cycle ecnu.edu.cn |

The utility of this compound as a precursor extends to a variety of bismuth-containing materials. chemimpex.com Its defined structure and stable nature allow it to be a reliable source for incorporating bismuth into different material matrices. The development of single-source precursors, where bismuth and other necessary elements are combined in one molecule, is a key area of research for simplifying the synthesis of complex materials like bismuth oxyhalides. nih.gov While not this compound itself, the principle of using a stable, soluble organobismuth compound to control the slow release of ions for uniform material growth is a guiding concept in the field. nih.gov This approach allows for enhanced control over the nucleation and growth of particles, which is critical for tailoring the properties of the final material. nih.gov

Incorporating a small amount of bismuth into semiconductor materials can dramatically alter their electronic and magnetic properties. This process, known as doping, requires precise control over the amount and location of the incorporated atoms. Organobismuth compounds are investigated as potential precursors for this purpose. chemimpex.com

For instance, the introduction of just 1% bismuth into a (Ga,Mn)As dilute ferromagnetic semiconductor has been shown to significantly enhance the spin-orbit coupling strength in its valence band. mdpi.com This modification, in turn, increases the material's coercive fields and strongly enhances its negative magnetoresistance, a property valuable in spintronic devices. mdpi.com While the hole concentration may remain unaffected, the precise addition of bismuth provides a method to tune the magnetic and magnetotransport properties of the semiconductor. mdpi.com The use of stable and reactive organometallic precursors like this compound is a promising route to achieve the level of precision required for doping in advanced semiconductor manufacturing. chemimpex.com

Interdisciplinary Research with this compound

The distinct characteristics of this compound make it a candidate for research that spans multiple scientific disciplines, most notably in materials science and environmental chemistry.

The unique electronic properties of this compound have led to its investigation for use in the development of advanced electronic components, including semiconductors and optoelectronic devices. chemimpex.com Bismuth-based materials, in general, are a significant area of research within the semiconductor field due to their intriguing optical and electronic properties. rsc.org

Research into related organobismuth compounds suggests potential pathways for the application of this compound. For instance, organometallic compounds are utilized as precursor materials for the creation of thin films, a fundamental component of many electronic devices. americanelements.com Additionally, the development of organic light-emitting diodes (OLEDs) often involves organometallic complexes to enhance emission efficiency. icrc.ac.ir While direct research on this compound in these specific applications is not yet widely published, its properties as an organobismuth compound suggest it may be a valuable material for future optoelectronic technologies. The stability and reactivity of the compound make it a person of interest for innovative research in this area. chemimpex.com

Table 1: Investigational Areas for Organobismuth Compounds in Electronics

| Application Area | Role of Organobismuth Compound | Potential Advantage |

| Semiconductors | Precursor for thin film deposition | Unique electronic and optical properties |

| Optoelectronics | Component in light-emitting layers | May offer advantages over traditional materials |

This table is generated based on existing data and is for informational purposes only.

In the realm of environmental science, this compound is being explored for its potential role in the remediation of heavy metal contamination. chemimpex.com The compound is under investigation as a reagent that could aid in the removal of toxic heavy metals from polluted sites. chemimpex.com

The primary mechanism by which such compounds may operate in heavy metal removal is through processes like chelation or adsorption. Chelation involves the formation of a stable, ring-like complex between the organic molecule and the metal ion, which facilitates its removal from the environment. While the specific mechanisms and efficacy of this compound for this purpose are still under active investigation, the potential to address the presence of hazardous metals such as lead, cadmium, and mercury in water sources is a significant driver of this research. The development of a miniaturized bismuth-based sensor to evaluate the bioremediation capacity of marine organisms towards heavy metal polluted seawater points to the growing interest in bismuth compounds for environmental applications. americanelements.com

Table 2: Common Heavy Metals of Concern for Water Remediation

| Heavy Metal | Common Sources of Contamination |

| Lead (Pb) | Industrial discharge, old plumbing |

| Cadmium (Cd) | Batteries, pigments, electroplating |

| Mercury (Hg) | Mining, industrial waste, atmospheric deposition |

This table is generated based on existing data and is for informational purposes only.

While the research into these advanced applications of this compound is promising, it remains in the exploratory phase. Further detailed studies are required to fully understand its properties and to develop practical applications in both optoelectronics and environmental remediation.

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound’s interaction with biomolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。